Hydrogen-Bond Donor/Acceptor Capacity vs. N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide
The target compound contains two hydrogen-bond donor sites (oxalamide NH groups) and five hydrogen-bond acceptor sites (oxalamide carbonyls, morpholino oxygen, cyano nitrogen), compared with two donors and three acceptors for the cyclopentyl analog N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, which lacks the morpholino oxygen and p-tolyl ring [1]. This higher acceptor count can strengthen interactions with kinase hinge regions and enhance binding complementarity.
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 5 hydrogen-bond acceptors |
| Comparator Or Baseline | N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide: 3 hydrogen-bond acceptors |
| Quantified Difference | +2 acceptors for the target compound |
| Conditions | Calculated from molecular structure (oxalamide backbone plus substituent functional groups) |
Why This Matters
A higher hydrogen-bond acceptor count directly influences target binding enthalpy and selectivity in kinase and other enzyme inhibition assays, making the target compound distinguishable from simpler alkyl-substituted oxalamides.
- [1] US7470693B2 – Oxalamide derivatives as kinase inhibitors. United States Patent, published 2008-12-30. View Source
